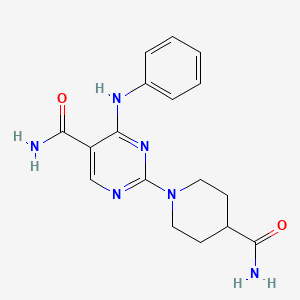

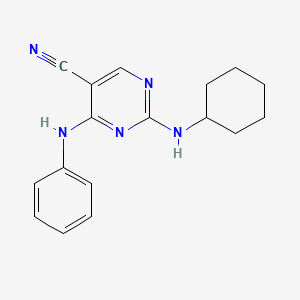

4-Anilino-2-(4-carbamoylpiperidin-1-yl)pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PMID25991433-Compound-G4: is a platinum-based compound that has shown significant potential in targeting G-quadruplex (G4) structures in DNA. G-quadruplexes are non-canonical nucleic acid secondary structures formed by guanine-rich sequences. These structures are prevalent in biologically significant regions, such as human telomeres and oncogene promoter regions . The compound has been studied for its ability to bind and stabilize G-quadruplex structures, making it a promising candidate for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-G4 involves the coordination of platinum with specific ligands that facilitate its binding to G-quadruplex structures. The compound is typically synthesized by reacting platinum(II) chloride with phenanthroline ligands under controlled conditions. The reaction is carried out in an aqueous solution with a pH of around 7.5, and the mixture is heated to 80°C for several hours to ensure complete coordination .

Industrial Production Methods: Industrial production of PMID25991433-Compound-G4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: PMID25991433-Compound-G4 primarily undergoes coordination reactions with G-quadruplex structures. It can also participate in substitution reactions where the ligands attached to the platinum center are replaced by other nucleophiles present in the biological environment .

Common Reagents and Conditions: The compound reacts with guanine-rich sequences in the presence of monovalent cations such as potassium or sodium, which stabilize the G-quadruplex structures. The reactions are typically carried out in aqueous solutions at physiological pH and temperature .

Major Products: The major products formed from these reactions are stable platinum-G-quadruplex complexes. These complexes inhibit the activity of enzymes involved in DNA replication and transcription, leading to the suppression of oncogene expression .

Scientific Research Applications

Chemistry: The compound is used as a tool to study the structural and functional properties of G-quadruplexes. It helps in understanding the role of these structures in genomic stability and gene regulation .

Biology: In biological research, PMID25991433-Compound-G4 is used to investigate the mechanisms by which G-quadruplexes influence cellular processes. It has been shown to affect telomere maintenance and the expression of oncogenes .

Medicine: The compound has shown promise as an anticancer agent. By stabilizing G-quadruplex structures in the promoter regions of oncogenes, it can inhibit the expression of these genes and suppress tumor growth .

Industry: In the pharmaceutical industry, PMID25991433-Compound-G4 is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to selectively target G-quadruplex structures makes it a valuable candidate for drug development .

Mechanism of Action

PMID25991433-Compound-G4 exerts its effects by binding to G-quadruplex structures in DNA. The platinum center of the compound coordinates with the guanine bases, stabilizing the G-quadruplex structure. This stabilization prevents the unwinding of the DNA helix, thereby inhibiting the activity of enzymes involved in DNA replication and transcription . The compound specifically targets the promoter regions of oncogenes, leading to the suppression of gene expression and inhibition of tumor growth .

Comparison with Similar Compounds

Pt-phen: A platinum(II) compound that also targets G-quadruplex structures and inhibits MYC gene expression.

Ruthenium(II) compounds: These compounds bind selectively to antiparallel folded telomeric G-quadruplexes.

Cationic helicenes: These compounds selectively bind to G-quadruplex DNA and are used as optical probes for cellular imaging.

Uniqueness: PMID25991433-Compound-G4 is unique in its high affinity and specificity for G-quadruplex structures. Unlike other compounds, it forms highly stable complexes with G-quadruplexes, making it particularly effective in inhibiting the activity of oncogenes. Its ability to selectively target G-quadruplex structures without affecting other DNA regions sets it apart from other similar compounds .

Properties

Molecular Formula |

C17H20N6O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-anilino-2-(4-carbamoylpiperidin-1-yl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C17H20N6O2/c18-14(24)11-6-8-23(9-7-11)17-20-10-13(15(19)25)16(22-17)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,18,24)(H2,19,25)(H,20,21,22) |

InChI Key |

KEVAFBBLBKUMEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=C(C(=N2)NC3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

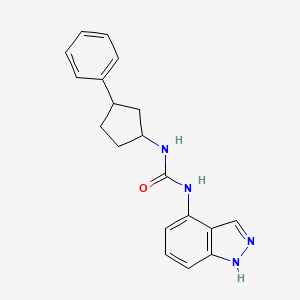

![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834629.png)

![4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide](/img/structure/B10834638.png)

![4-Oxo-1-phenyl-3-[(4-sulfamoyl-benzoylamino)-methyl]-7-trifluoromethyl-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B10834644.png)

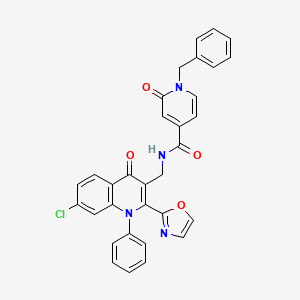

![N-{1-[6-(3,4-Difluoro-phenoxy)-4-methanesulfonyl-hexahydro-pyrrolo[3,2-b]pyrrole-1-carbonyl]-2,2-dimethyl-propyl}-2-methylamino-propionamide](/img/structure/B10834655.png)

![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)

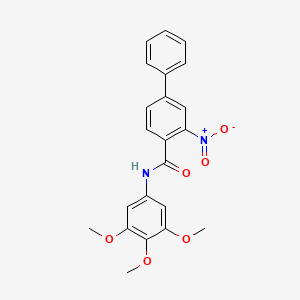

![N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B10834683.png)

![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)

![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)

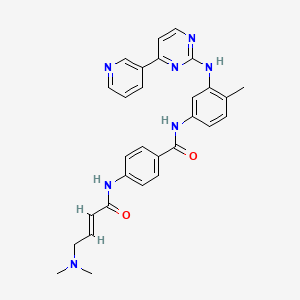

![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)